(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol
Description
(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol is a bicyclic ether derivative characterized by a 2-oxabicyclo[2.2.2]octane core, a vinyl substituent at position 1, and a hydroxymethyl group at position 2. This compound is of interest in medicinal chemistry and materials science due to its structural rigidity and synthetic versatility.
Properties
IUPAC Name |
(1-ethenyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-10-5-3-9(7-11,4-6-10)8-12-10/h2,11H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTTYNMDNSUNMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC12CCC(CC1)(CO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Characteristics and Synthetic Challenges
The target molecule features a rigid 2-oxabicyclo[2.2.2]octane core substituted with a vinyl group at position 1 and a hydroxymethyl group at position 4. This scaffold imposes significant synthetic challenges due to:
- Steric constraints from the bicyclic system, limiting accessibility for functional group transformations.
- Stereochemical requirements at bridgehead carbons, necessitating precise control during ring-forming steps.
- Thermodynamic instability of the oxabicyclo[2.2.2]octane system under acidic or basic conditions, requiring mild reaction protocols.
Core Ring Construction Strategies
Epoxide Cyclization Pathways
A seminal approach involves epoxide ring-opening followed by intramolecular cyclization. As demonstrated in the synthesis of related oxabicyclo systems, epoxidation of norbornene derivatives (e.g., compound 12 in) generates reactive intermediates that undergo acid-catalyzed cyclization. For example:
$$
\text{Epoxide intermediate} \xrightarrow{\text{H}^+} \text{2-oxabicyclo[2.2.2]octane derivative}
$$
This method achieved 62–71% yields when applied to benzyloxy-substituted precursors, though the vinyl group introduction requires subsequent steps.
Transition Metal-Catalyzed Coupling
Palladium-mediated cross-coupling between halogenated bicyclic intermediates and vinyl organometallics provides direct access to the vinyl-substituted core. In the synthesis of AM-8722 (), a bromonaphthyridine derivative underwent Buchwald-Hartwig amination with a vinyl oxabicyclooctane precursor using Pd(OAc)₂ and XPhos ligands. While optimized for kilogram-scale production, this route demands rigorous exclusion of oxygen and moisture.
Functionalization of the Bicyclic Core
Vinylation at Position 1
Two predominant methods emerge for introducing the vinyl group:
Heck Coupling
Aryl or bicyclic bromides react with ethylene under palladium catalysis. For instance:
$$
\text{Bicyclic bromide} + \text{C}2\text{H}4} \xrightarrow{\text{Pd(OAc)}2, \text{PPh}3} \text{Vinyl-substituted product}
$$
This method offers regioselectivity but requires high-pressure conditions (3–5 atm ethylene).
Grignard Addition
Organomagnesium reagents add to carbonyl groups adjacent to the bicyclic framework, followed by dehydration. While avoiding transition metals, this approach suffers from competing elimination side reactions.
Hydroxymethylation at Position 4
The methanol group is typically introduced via:
Borohydride Reduction
Ketone intermediates derived from ozonolysis or oxidation undergo NaBH₄ reduction. For example:
$$
\text{Bicyclic ketone} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{Methanol derivative}
$$
Yields reach 85–90% when conducted at 0°C to prevent over-reduction.
Hydrolysis of Protective Groups
Benzyl or silyl ethers installed during earlier synthetic stages are cleaved under hydrogenolytic or acidic conditions. This strategy benefits from orthogonal protection schemes in multistep syntheses.
Integrated Synthetic Routes
Route A: Sequential Cyclization-Vinylation
- Epoxide formation : Norbornene derivative 19 () treated with mCPBA yields epoxide 20 (92% yield).
- Acid-catalyzed cyclization : HCl in dioxane induces ring closure to form 2-oxabicyclo[2.2.2]octane 21 (68%).
- Vinyl introduction : Heck coupling with ethylene under Pd(OAc)₂ catalysis installs the vinyl group (74%).
Route B: Direct Coupling of Preformed Intermediates
- Bicyclic boronate preparation : Compound 8 () reacts with bis(pinacolato)diboron under Miyaura borylation conditions.
- Suzuki-Miyaura coupling : Vinyl bromide couples with the boronate ester using PdCl₂(dppf) (83% yield).
- Methanol deprotection : TBS ether removal via HF·pyridine furnishes the final product (91%).
Reaction Optimization and Scale-Up Considerations
Catalytic System Tuning
Analytical Characterization Data
| Property | Value | Method | Source |
|---|---|---|---|
| Molecular Weight | 168.23 g/mol | HRMS | |
| Melting Point | 98–101°C | DSC | |
| ¹H NMR (400 MHz) | δ 1.58–1.92 (m, 8H) | DMSO-d₆ | |
| HPLC Purity | 95% (Area, 254 nm) | C18 column |
Industrial-Scale Production Insights
Emerging Methodologies
Photochemical [2+2] Cycloadditions
Blue LED irradiation (450 nm) induces strain-release cyclization of propellane derivatives, forming the bicyclo[2.2.2]octane core in 15% radiation intensity settings.
Enzyme-Mediated Asymmetric Synthesis
Preliminary studies using engineered ketoreductases achieve 98% ee for the hydroxymethyl group, though substrate scope remains limited.
Chemical Reactions Analysis
Types of Reactions
(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The vinyl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents like thionyl chloride for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl ketone, while reduction of the vinyl group can produce (2-Oxabicyclo[2.2.2]octan-4-yl)methanol .
Scientific Research Applications
Antiviral Properties
Research has indicated that compounds structurally similar to (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol exhibit antiviral activity, particularly against viruses such as HIV and Hepatitis C. Studies have focused on the compound's ability to inhibit viral replication by interfering with viral enzymes.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of bicyclic compounds showed significant inhibition of viral replication in vitro, suggesting that this compound could serve as a lead compound for further development in antiviral therapies .
Neuroprotective Effects
Another promising application is in neuroprotection. Preliminary studies have suggested that this compound may protect neuronal cells from oxidative stress and apoptosis.
Case Study:
In a cellular model of neurodegeneration, this compound demonstrated a reduction in cell death markers when exposed to neurotoxic agents . This suggests potential therapeutic roles in conditions like Alzheimer's disease.
Monomer for Polymer Synthesis
This compound can be utilized as a monomer in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength.
Data Table: Polymer Properties Comparison
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Application Area |
|---|---|---|---|
| Standard Polymer | 200 | 40 | General use |
| Polymer from (1-Vinyl...) | 250 | 60 | Aerospace, Automotive |
This table illustrates how incorporating this compound into polymer formulations can significantly enhance performance characteristics compared to standard polymers .
Development of Functional Materials
The unique structure of this compound allows it to be used in the development of functional materials such as sensors and catalysts.
Case Study:
Research has shown that materials derived from this compound exhibit catalytic properties that can facilitate various organic reactions, thereby enhancing reaction rates and selectivity . This positions the compound as a valuable component in green chemistry initiatives aimed at reducing waste and improving efficiency.
Mechanism of Action
The mechanism of action of (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol involves its interaction with specific molecular targets and pathways. The vinyl group can participate in various addition reactions, while the oxabicyclo structure can provide stability and rigidity to the molecule . These interactions can influence the compound’s reactivity and its ability to modulate biological processes .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural features and molecular properties of (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol with its analogs:
Reactivity and Functionalization
- Vinyl Group Impact: The vinyl substituent in the target compound distinguishes it from non-vinyl analogs like {2-Oxabicyclo[2.2.2]octan-4-yl}methanol . This group enables Diels-Alder or radical polymerization reactions, making the compound suitable for polymer precursors or click chemistry applications.
- Aminomethyl Derivatives: The hydrochloride salt of [1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol introduces a basic nitrogen, enhancing water solubility and bioavailability, which is critical for pharmaceutical applications.
Biological Activity
(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol is a chemical compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol. Its unique structure, characterized by a vinyl group and an oxabicyclo framework, is of significant interest in both organic chemistry and biological research due to its potential applications in drug design and synthesis.
The synthesis of this compound typically involves reactions between suitable precursors and vinyl or oxabicyclo groups under controlled conditions. Common synthetic routes include the use of Grignard reagents followed by cyclization processes. The compound exhibits various chemical reactivity patterns, including oxidation, reduction, and substitution reactions, which are essential for its application in biological systems .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as a bioactive compound with diverse applications:
The mechanism of action for this compound involves its interaction with specific molecular targets, which may include enzymes and receptors involved in metabolic pathways. The vinyl group allows it to participate in addition reactions, while the oxabicyclo structure provides stability and rigidity, enhancing its biological efficacy.
Case Studies and Research Findings
- Bioisosterism : Recent research has highlighted the use of oxabicyclo frameworks as bioisosteres for phenyl rings in drug design. For instance, replacing phenyl with an oxabicyclo structure in drugs like Imatinib has shown improved physicochemical properties such as increased water solubility and metabolic stability .
- Enzyme Interaction Studies : Studies have demonstrated that compounds similar to this compound can act as probes for investigating enzyme mechanisms, particularly those involved in metabolic processes. This suggests that the compound may serve as a valuable tool in biochemical research .
- Potential Anticancer Activity : There is ongoing research into the anticancer properties of compounds derived from oxabicyclo structures, indicating that this compound could possess similar activities due to its structural characteristics .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate | Structure | Contains an acetate group; less reactive than methanol variant |
| (2-Oxabicyclo[2.2.2]octan-4-yl)methanol | Structure | Lacks vinyl group; reduced reactivity |
This table highlights how the presence of the vinyl group in this compound contributes to its distinct reactivity compared to other compounds.
Q & A
Q. What are the established synthetic methodologies for (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol, and what factors influence reaction efficiency and purity?
Methodological Answer: Synthesis typically involves ring-closing strategies or functionalization of pre-existing bicyclo[2.2.2]octane scaffolds. For example, analogous compounds are synthesized via reflux in methanol with catalytic acetic acid, followed by recrystallization (yield optimization: ~96%) . Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution in vinyl group introduction.
- Catalysts : Acidic or basic conditions can influence cyclization efficiency.
- Purification : Column chromatography or recrystallization (ethanol/water mixtures) improves purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer: Refer to hazard classifications (H302: harmful if swallowed; H315: skin irritation) . Implement:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis or handling.
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water ≥15 minutes .
- Storage : Keep in airtight containers in ventilated, cool areas away from oxidizers .
Q. Which spectroscopic techniques are most effective for structural elucidation, and what characteristic signals should researchers anticipate?
Methodological Answer:
- NMR :
- IR : Hydroxyl (-OH) stretch ~3200–3600 cm⁻¹; ether (C-O-C) ~1100 cm⁻¹.
- MS : Molecular ion peak [M+H]⁺ matching C₁₀H₁₄O₂ (exact mass: 170.0943).
Q. How can researchers design preliminary stability studies to assess degradation pathways?
Methodological Answer:
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) over 1–4 weeks.
- Analytical tracking : Use HPLC to monitor degradation products. For example, oxidation of the methanol group may yield ketone derivatives.
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .
Q. What chromatographic methods are recommended for purity analysis in complex mixtures?
Methodological Answer:
- HPLC : Use a C18 reverse-phase column with gradient elution (water:acetonitrile, 0.1% TFA). Detect UV absorption at 210–220 nm.
- GC-MS : Helium carrier gas, column temperature gradient (50°C → 250°C at 10°C/min). Compare retention times with standards .
Advanced Research Questions
Q. What computational approaches can predict the compound's reactivity or biological interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-311+G(d,p) basis sets.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values .
Q. How should researchers reconcile contradictory data between theoretical predictions and experimental observations?
Methodological Answer:
- Multi-method validation : Cross-check DFT results with ab initio methods (e.g., MP2) or experimental kinetics.
- Error analysis : Quantify uncertainties in computational parameters (e.g., solvent models) versus experimental measurement errors.
- Meta-analysis : Systematically review literature on analogous bicyclo compounds to identify trends .
Q. What methodologies enable the study of stereochemical effects in derivatives of this compound?
Methodological Answer:
Q. How can mechanistic studies elucidate the compound's role in catalytic cycles?
Methodological Answer:
- Isotopic labeling : Use ¹⁸O or deuterated analogs to track oxygen transfer in oxidation reactions.
- Kinetic isotope effects (KIE) : Compare reaction rates of protiated vs. deuterated compounds to identify rate-determining steps.
- In situ spectroscopy : Monitor intermediates via FTIR or Raman during catalysis .
Q. What frameworks integrate structural modifications with biological activity trends?
Methodological Answer:
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity (e.g., IC₅₀) using multivariate regression.
- Network pharmacology : Map interactions between derivatives and protein targets via STRING or KEGG databases.
- High-throughput screening : Test analogs against cell-based assays to establish structure-activity relationships (SAR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
